molecular formula C16H23NO B169525 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- CAS No. 102234-76-4

1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-

Cat. No.: B169525
CAS No.: 102234-76-4
M. Wt: 245.36 g/mol
InChI Key: WHMYSAXWXSROQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- is a spirocyclic compound featuring a bicyclic structure with oxygen and nitrogen heteroatoms. Its molecular formula is C₁₆H₂₄N₂O (molecular weight: 260.38 g/mol), and it is structurally characterized by a central spiro ring system (5.5 fusion) with a benzyl (phenylmethyl) group at the 9-position . This compound has garnered significant interest in medicinal chemistry due to its conformational rigidity, high Fsp³ character, and adaptability in drug design, particularly as a pharmacophoric element in agonists for free fatty acid receptor 1 (FFA1/GPR40) and as a scaffold in antibacterial agents .

Key synthetic routes involve reductive amination of aldehyde intermediates with spirocyclic amines and subsequent Boc deprotection . The benzyl substituent at the 9-position is critical for enhancing lipophilicity, which drives potency in FFA1 agonism .

Properties

IUPAC Name

9-benzyl-1-oxa-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-2-6-15(7-3-1)14-17-11-9-16(10-12-17)8-4-5-13-18-16/h1-3,6-7H,4-5,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMYSAXWXSROQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CCN(CC2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Protocol

  • Reductive Amination :

    • A ketone precursor (e.g., 4-piperidone) reacts with an amine (e.g., benzylamine) in the presence of sodium cyanoborohydride (NaBH3CN) under acidic conditions (pH 4–6) to form a secondary amine intermediate.

    • Equation :

      4-Piperidone + BenzylamineNaBH3CN, HOAcN-Benzylpiperidin-4-amine\text{4-Piperidone + Benzylamine} \xrightarrow{\text{NaBH}_3\text{CN, HOAc}} \text{N-Benzylpiperidin-4-amine}
  • Spirocyclization :

    • The intermediate undergoes cyclization using trimethylsulfoxonium iodide and sodium hydride in DMSO, forming the spiro-epoxide.

    • Critical Note : Epoxide stability requires anhydrous conditions and inert gas purging.

  • Ring-Opening Alkylation :

    • The epoxide is treated with a Grignard reagent (e.g., benzylmagnesium bromide) to introduce the phenylmethyl group.

    • Solvent System : Tetrahydrofuran (THF) at −78°C to 0°C.

Table 2: Multi-Step Synthesis Yield Comparison

StepReagentsYieldReference
Reductive AminationNaBH3CN, HOAc65%
SpirocyclizationTrimethylsulfoxonium iodide50%
AlkylationBenzylMgBr45%

This sequence offers flexibility in modifying substituents but suffers from cumulative yield losses due to multiple purification steps.

Olefin Metathesis for Spiro Ring Formation

Olefin metathesis, catalyzed by ruthenium complexes (e.g., Grubbs catalyst), provides an alternative route to access the spiro framework.

Procedure Overview

  • Diene Preparation : A diene precursor containing both piperidine and tetrahydrofuran moieties is synthesized via Wittig or Horner-Wadsworth-Emmons reactions.

  • Metathesis : The diene undergoes ring-closing metathesis (RCM) in dichloromethane at 40°C for 12–24 hours.

  • Hydrogenation : The resulting spirocyclic olefin is hydrogenated using palladium on carbon (Pd/C) under H₂ gas to saturate double bonds.

Key Challenges

  • Catalyst Loading : Grubbs catalyst (5–10 mol%) is required for efficient RCM, increasing costs.

  • Byproduct Formation : Competing polymerization necessitates precise stoichiometric control.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis leverages resin-bound intermediates to streamline purification and scale-up.

Workflow

  • Resin Functionalization : Wang resin is functionalized with a carboxylic acid derivative of piperidine.

  • Spirocyclization : On-resin cyclization using DCC/NHS chemistry forms the spirocyclic core.

  • Benzylation : The immobilized intermediate is treated with benzyl bromide in DMF, followed by cleavage from the resin using trifluoroacetic acid (TFA).

Advantages

  • Purification Simplification : Intermediates remain bound to the resin, minimizing losses.

  • Scalability : Suitable for parallel synthesis of analogs.

Biocatalytic Approaches for Enantioselective Synthesis

Emerging methods employ enzymes to achieve stereocontrol in spirocyclic systems.

Example Protocol

  • Enzyme : Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic spirocyclic alcohols.

  • Conditions : Immobilized enzyme in tert-butyl methyl ether (MTBE) at 30°C.

  • Outcome : Enantiomeric excess (ee) >90% for the (R)-isomer.

Limitations

  • Substrate Specificity : Limited to alcohols with specific steric profiles.

  • Reaction Rate : Prolonged incubation (72+ hours) required for high conversion .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 9-(phenylmethyl)-1-oxa-9-azaspiro[5.5]undecane with structurally related spirocyclic compounds, highlighting differences in substituents, biological activity, and pharmacological relevance:

Compound Name Substituents/Modifications Biological Target/Activity Key Findings References
9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecane 9-benzyl group FFA1 agonist, antibacterial (A. baumannii) EC₅₀ = ~14 nM (FFA1); MIC = 1.6 µg/mL (Mtb H37Rv); lipophilicity-driven potency [1,3,15,16]
1-Oxa-9-azaspiro[5.5]undecane (unsubstituted) R = H FFA1 agonist Inactive (EC₅₀ > 10 µM); lack of lipophilic group reduces binding affinity [1,3]
4-Pyrrolidin-1-yl-1-oxa-9-azaspiro[5.5]undecane 4-pyrrolidinyl group FFA1 agonist Reduced potency (EC₅₀ = 1.6 µM); polar groups diminish lipophilicity [8,20]
9-Benzyl-2-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane 1,5-dioxa core, 2-phenyl, 9-benzyl Sigma1 receptor antagonist Antagonistic activity in binge-eating models; altered heteroatom arrangement [4]
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one 4,9-diaza core, 3-ketone α1-Adrenoceptor antagonist Antihypertensive activity in SHR models; distinct target selectivity [19]
Ciprofloxacin-1-oxa-9-azaspiro[5.5]undecane derivatives Spirocyclic amine replacing piperazine Antibacterial (ESKAPE pathogens) MIC = 0.25–2 µg/mL for A. baumannii; comparable to ciprofloxacin [6,18]

Key Comparative Insights

Lipophilicity and FFA1 Activity: The 9-benzyl substituent in 1-oxa-9-azaspiro[5.5]undecane is pivotal for FFA1 agonism, achieving nanomolar EC₅₀ values comparable to TAK-875 (fasiglifam) . Polar substituents (e.g., pyrrolidinyl, pyridyloxy) reduce potency due to decreased lipophilicity, underscoring the importance of hydrophobic interactions in FFA1 ligand-receptor binding . By contrast, unsubstituted 1-oxa-9-azaspiro[5.5]undecane is inactive, highlighting the necessity of lipophilic groups for activity .

Antibacterial Activity :

  • Derivatives of 1-oxa-9-azaspiro[5.5]undecane in ciprofloxacin analogs demonstrate potent activity against Gram-negative Acinetobacter baumannii (MIC = 0.25–2 µg/mL), surpassing ciprofloxacin in some cases. The spirocyclic scaffold enhances conformational rigidity, improving target engagement .
  • In antituberculosis applications, benzyl-substituted derivatives inhibit Mycobacterium tuberculosis H37Rv (MIC = 1.6 µg/mL), likely via MmpL3 protein inhibition .

Structural Modifications and Target Selectivity: Altering the heteroatom arrangement (e.g., 1,5-dioxa-9-azaspiro[5.5]undecane) shifts activity to sigma1 receptor antagonism, demonstrating how core modifications redirect biological targeting . 1-Oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives exhibit antihypertensive effects via α1-adrenoceptor blockade, emphasizing the versatility of spirocyclic scaffolds in diverse therapeutic areas .

Research Findings and Implications

  • However, polar derivatives (e.g., pyridyloxy-substituted) show reduced potency, indicating a trade-off between lipophilicity and metabolic safety .
  • Antibacterial Applications : Spirocyclic ciprofloxacin derivatives retain activity against resistant strains, offering a strategy to combat antibiotic resistance .
  • Tuberculosis : The benzyl group’s lipophilicity enhances penetration into mycobacterial membranes, enabling MmpL3 inhibition .

Biological Activity

1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- is a spirocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of specific enzymes and proteins linked to diseases. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- features a unique spirocyclic structure characterized by the presence of both nitrogen and oxygen atoms. Its molecular formula is C16H23NOC_{16}H_{23}NO with a molecular weight of approximately 245.36 g/mol. The compound exhibits a density of 1.06 g/cm³ and a boiling point of 354.4ºC at 760 mmHg, making it suitable for various chemical reactions and biological applications .

Inhibition of Soluble Epoxide Hydrolase (sEH)

One of the primary biological activities of 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- is its potent inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a significant role in the metabolism of fatty acids and is implicated in chronic kidney diseases. By inhibiting sEH, the compound may help modulate inflammatory responses and protect against kidney damage .

Antituberculosis Activity

The compound has also shown promising activity against the MmpL3 protein in Mycobacterium tuberculosis, which is critical for the survival and virulence of this pathogen. In studies, derivatives of this compound were synthesized and tested against both antibiotic-sensitive and multidrug-resistant strains of M. tuberculosis. The results indicated that these compounds exhibited higher activity than standard comparator drugs, suggesting their potential as new antituberculosis agents .

Research Findings

Several studies have been conducted to evaluate the biological activity and therapeutic potential of 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)-:

  • Inhibition Studies : Research demonstrated that this compound effectively binds to the active site of MmpL3, blocking its function and inhibiting bacterial growth .
  • Molecular Docking : Molecular docking studies have been performed to optimize the structure for enhanced activity against M. tuberculosis, leading to the identification of several potent derivatives .
  • Comparative Analysis : A comparative analysis with structurally similar compounds highlighted distinct biological activities attributed to the unique spirocyclic framework of 1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- .

Data Table: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
1-Oxa-9-azaspiro[5.5]undecane, 9-(phenylmethyl)- Spirocyclic structure with nitrogen and oxygenPotent sEH inhibitor; active against MmpL3
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol Hydroxyl group at position 4Potentially altered biological activity due to hydroxyl group
3-Oxa-9-azaspiro[5.5]undecane Hydrochloride Different positioning of oxygen and nitrogenVaries in biological activity compared to target compound

Case Study 1: Antituberculosis Efficacy

A study published in August 2024 detailed the synthesis and evaluation of derivatives based on the spirocyclic scaffold of 1-Oxa-9-azaspiro[5.5]undecane against M. tuberculosis. The findings indicated that these derivatives exhibited significant antibacterial activity, particularly against multiresistant strains, outperforming traditional antibiotics .

Case Study 2: Kidney Disease Modulation

Another research effort focused on the role of sEH inhibition by this compound in models of chronic kidney disease. Results suggested that treatment with 1-Oxa-9-azaspiro[5.5]undecane led to reduced inflammation and improved renal function markers, supporting its potential therapeutic use in kidney-related disorders .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Oxa-9-azaspiro[5.5]undecane derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : The synthesis of spirocyclic compounds like 1-Oxa-9-azaspiro[5.5]undecane derivatives often involves multi-component reactions or cyclization strategies. For example, spiro compounds can be synthesized via condensation reactions using aldehydes and amines, as demonstrated in the preparation of related azaspiro derivatives (e.g., benzaldehyde and cyclopropylamine reacting to form N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine) . Key factors include solvent choice (e.g., MeOH/MeCN mixtures), temperature control to avoid side reactions, and chromatographic purification (e.g., preparative HPLC for diastereomer separation). Yields (e.g., 30% in one case) may vary due to steric hindrance or competing pathways .

Q. How are structural and stereochemical properties of 1-Oxa-9-azaspiro[5.5]undecane derivatives characterized?

  • Methodological Answer : Characterization typically employs:

  • NMR spectroscopy : To confirm spirocyclic connectivity and substituent positions via coupling constants and NOE effects.
  • IR spectroscopy : For identifying functional groups like carbonyls or ethers in the spiro framework.
  • X-ray crystallography : Resolves absolute stereochemistry, critical for understanding biological activity .
  • Elemental analysis : Validates molecular formula purity. For example, derivatives synthesized via pyrrolidine reactions were confirmed using these techniques .

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways and optimizing spirocyclic compound synthesis?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., IRC analysis) can model transition states and intermediates in spirocycle formation. For instance, ICReDD’s approach integrates computational predictions with experimental validation to narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error experimentation . Machine learning models trained on reaction databases may further predict regioselectivity in multi-component reactions .

Q. How can diastereomeric mixtures of 1-Oxa-9-azaspiro[5.5]undecane derivatives be resolved, and what analytical challenges arise?

  • Methodological Answer : Diastereomers (e.g., 2:1 mixtures) can be separated via preparative HPLC using chiral stationary phases (e.g., polysaccharide-based columns). Challenges include:

  • Peak overlap : Addressed by optimizing mobile phase composition (e.g., MeCN/H2O gradients).
  • Scalability : Transitioning from analytical to preparative columns while maintaining resolution.
    Post-separation, stereochemical assignment requires advanced NMR (e.g., NOESY) or X-ray analysis .

Q. What strategies address contradictions in reported spectral data for structurally similar azaspiro compounds?

  • Methodological Answer : Discrepancies in NMR or IR spectra (e.g., due to solvent effects or tautomerism) can be resolved by:

  • Standardized protocols : Using deuterated solvents and consistent concentration levels.
  • Comparative databases : Cross-referencing with high-quality reference spectra (e.g., PharmEur standards for azaspiro impurities) .
  • Dynamic NMR : To detect conformational exchange in spiro systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.